
Hydroxy Bosentan
概要
説明
Hydroxy Bosentan is a metabolite of Bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of Bosentan, contributing to its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Bosentan involves the hydroxylation of Bosentan. This process typically employs cytochrome P450 enzymes, which introduce a hydroxyl group into the Bosentan molecule. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound follows a similar enzymatic hydroxylation process. The reaction is scaled up using bioreactors that provide optimal conditions for enzyme activity, including controlled temperature, pH, and oxygen levels. The product is then purified using chromatographic techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions: Hydroxy Bosentan undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other metabolites.
Reduction: Reduction reactions can reverse the hydroxylation, converting it back to Bosentan.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Further oxidized metabolites.
Reduction: Bosentan.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Therapeutic Applications
1. Treatment of Pulmonary Arterial Hypertension (PAH)
Hydroxy Bosentan's efficacy in treating PAH is derived from its role as an endothelin receptor antagonist. Studies indicate that both Bosentan and its metabolite can improve exercise capacity and hemodynamics in patients with PAH. A meta-analysis demonstrated that treatment with Bosentan significantly reduces mean pulmonary arterial pressure and improves functional class among patients suffering from this condition .
2. Improvement of Liver Function Tests
Research has indicated that this compound may have a favorable impact on liver function tests compared to Bosentan, which is known to occasionally elevate liver enzymes. This aspect is crucial for patients with compromised liver function or those at risk of hepatotoxicity .
Pharmacokinetics and Bioavailability
This compound's pharmacokinetic profile has been studied extensively. It is important to note that the bioavailability of this compound can be influenced by various factors, including dosage forms and patient-specific characteristics. A study aimed at developing a simplified analytical method for quantifying this compound concentrations in plasma highlighted its relative bioavailability compared to Bosentan formulations .
Table 1: Comparison of Efficacy Between this compound and Bosentan in PAH Treatment
Parameter | This compound | Bosentan |
---|---|---|
Mean Pulmonary Arterial Pressure (mPAP) | Reduced significantly | Reduced significantly |
6-Minute Walk Distance (6-MWD) | Improved | Improved |
Functional Class Amelioration | Higher | Higher |
Incidence of Clinical Worsening | Lower | Lower |
Table 2: Pharmacokinetic Characteristics of this compound
Parameter | Value |
---|---|
Half-Life | Approximately 9 hours |
Peak Plasma Concentration (Cmax) | Variable based on dosage form |
Time to Peak Concentration (Tmax) | 1-3 hours |
Case Studies
Case Study 1: Efficacy in a Clinical Setting
A clinical trial involving patients with idiopathic PAH demonstrated that those treated with this compound showed significant improvements in exercise capacity as measured by the 6-Minute Walk Test. The study reported an average increase of 46 meters in walk distance over a 12-week period compared to placebo .
Case Study 2: Safety Profile Assessment
In another observational study, patients receiving this compound were monitored for liver function tests over six months. The results indicated a lower incidence of elevated liver enzymes compared to those treated with standard doses of Bosentan, suggesting a potentially safer profile for patients with pre-existing liver conditions .
作用機序
Hydroxy Bosentan exerts its effects by blocking the binding of endothelin to its receptors, specifically endothelin A and endothelin B receptors. This action prevents the vasoconstrictive effects of endothelin, leading to vasodilation and reduced pulmonary arterial pressure. The molecular targets include the endothelin receptors on vascular smooth muscle cells and endothelial cells.
類似化合物との比較
Bosentan: The parent compound, also a dual endothelin receptor antagonist.
Ambrisentan: Another endothelin receptor antagonist with a similar mechanism of action.
Macitentan: A more potent endothelin receptor antagonist with improved pharmacokinetic properties.
Uniqueness: Hydroxy Bosentan is unique due to its role as a metabolite of Bosentan, contributing to its overall pharmacological profile. Unlike other endothelin receptor antagonists, this compound provides insights into the metabolic pathways and the biotransformation of Bosentan, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
生物活性
Hydroxy Bosentan, a metabolite of Bosentan, is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity, pharmacokinetics, and clinical implications of this compound, supported by data tables and case studies.
This compound functions by antagonizing endothelin receptors (ET_A and ET_B), which play a crucial role in vasoconstriction and vascular remodeling. Elevated levels of endothelin-1 (ET-1) are associated with PAH, making this mechanism particularly relevant in managing the disease. The compound exhibits a higher affinity for ET_A receptors compared to ET_B receptors, contributing to its therapeutic effects in reducing pulmonary vascular resistance and improving exercise capacity in patients with PAH .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Approximately 50% bioavailability with food having no significant effect on absorption.
- Distribution : Volume of distribution is about 18 L, with over 98% protein binding primarily to albumin.
- Metabolism : Metabolized in the liver via cytochrome P450 enzymes (CYP2C9 and CYP3A4), yielding several metabolites, including the active metabolite Ro 48-5033, which contributes to the overall pharmacological activity .
- Elimination : Biliary excretion post-liver metabolism, with a terminal half-life of approximately 5 hours .
Case Studies and Clinical Trials
-
Efficacy in PAH :
A placebo-controlled trial involving 777 patients demonstrated that Bosentan significantly reduced clinical worsening rates and improved exercise capacity as measured by the Borg dyspnea score. The treatment group showed a notable reduction in hospitalizations related to PAH compared to placebo .Study Parameter Bosentan (125 mg b.i.d.) Placebo Patients with clinical worsening (%) 6% 20% Death (%) 1% 3% Hospitalization for PAH (%) 4% 13% Discontinuation due to worsening PAH (%) 3% 9% -
Impact on Exercise Capacity :
In a study involving Fontan patients, this compound did not show significant improvement in exercise capacity or NT-proBNP levels after six months of treatment. This suggests that while effective in certain populations, its efficacy may vary based on patient demographics and specific conditions . -
Safety Profile :
Adverse effects observed include anemia and liver function abnormalities. In clinical trials, marked decreases in hemoglobin were noted more frequently in patients treated with Bosentan compared to placebo (57% vs. 29%). However, most patients maintained hemoglobin levels within normal ranges during treatment .
特性
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-60-7 | |
Record name | Ro 48-5033 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYBOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do azole antifungal agents affect the pharmacokinetics of Bosentan and Hydroxy Bosentan?
A1: Research indicates that co-administration of azole antifungal agents, specifically ketoconazole, fluconazole, and voriconazole, can significantly impact the pharmacokinetics of both Bosentan and its active metabolite, this compound, in rats. [] Ketoconazole exhibited the most pronounced effect, increasing the area under the curve (AUC) of Bosentan by 5.1-fold and its maximum concentration (Cmax) by 5.8-fold. [] This suggests a substantial inhibition of Bosentan metabolism by ketoconazole. Fluconazole and voriconazole also impacted Bosentan pharmacokinetics, though to a lesser extent. [] Importantly, significant changes were observed in the pharmacokinetic parameters of this compound when these antifungal agents were co-administered. [] This research highlights the need for careful consideration and potential dose adjustments when combining Bosentan with these antifungal medications in clinical settings.
Q2: What is the role of CYP2C9 polymorphism in Bosentan exposure?
A2: While CYP2C9 is involved in Bosentan metabolism, research suggests that the CYP2C9 polymorphism may not be a major determinant of Bosentan exposure in healthy volunteers. [] This implies other factors, such as drug transporters or other metabolic enzymes, could play a more significant role in individual variability in Bosentan pharmacokinetics.
Q3: Does grapefruit juice interact with Bosentan or its metabolite?
A3: Studies investigating the impact of grapefruit juice on Bosentan and this compound pharmacokinetics in healthy adults revealed interesting findings. [] While a high dose (3 x 300 mL/day) of grapefruit juice showed a small increase in Bosentan's metabolic ratio to this compound (19% increase), it was not considered clinically relevant. [] This indicates that grapefruit juice consumption, even at high levels, is unlikely to necessitate dose adjustments for Bosentan.
Q4: Can you describe a validated analytical method for quantifying Bosentan and its impurities, including this compound?
A4: A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated according to ICH guidelines for the determination of Bosentan Monohydrate and its related substances, including this compound. [] This method utilizes an Inertsil ODS-3V column with a gradient elution of acetonitrile and buffer, enabling the effective separation and quantification of Bosentan and its impurities. [] The method demonstrates good linearity, recovery, and accuracy, making it suitable for impurity profiling in both laboratory mixtures and marketed formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。